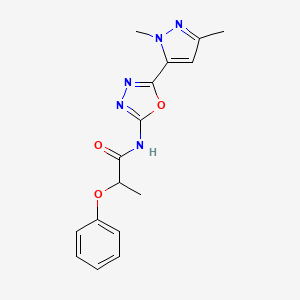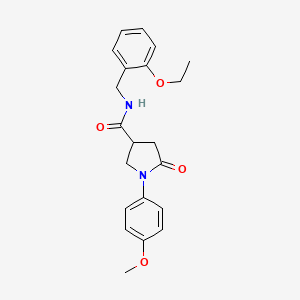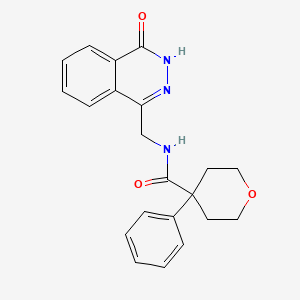![molecular formula C21H23N5O5S B2504299 2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-dimethyl-3-oxobutanamide CAS No. 872839-49-1](/img/structure/B2504299.png)
2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-dimethyl-3-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-dimethyl-3-oxobutanamide" is a complex molecule that likely contains multiple functional groups, including a pyrimidine ring, which is a common structure in many pharmaceuticals and biologically active molecules. The presence of methoxy, dimethyl, and oxobutanamide groups suggests a variety of chemical properties and potential reactivity.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves the condensation of various starting materials such as citrazinic acid, cyanothio-acetamide, and ethyl chloroacetate, as seen in the synthesis of antimicrobial agents . The process may include cyclization steps, aminolysis, and methylation to introduce different substituents onto the pyrimidine core . Similar synthetic strategies could be applied to the target compound, with specific reagents chosen to introduce the methoxyphenyl, dimethyl, and oxobutanamide functionalities.
Molecular Structure Analysis
Pyrimidine derivatives like the one often exhibit delocalized bonding within the ring, as indicated by the molecular dimensions of related compounds . The spatial arrangement of the substituents can significantly affect the molecule's properties, with various functional groups potentially influencing the overall molecular conformation and intermolecular interactions .
Chemical Reactions Analysis
Pyrimidine compounds can participate in a range of chemical reactions. For instance, they can undergo nucleophilic substitution reactions, as seen with chloro-substituted pyrimidine rings . They may also react with different reagents like acetylenedicarboxylate ester or methyl propiolate to form diverse heterocyclic systems . The specific reactivity of the target compound would depend on the nature of its substituents and the presence of reactive sites within the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For example, the presence of methoxy and dimethyl groups can affect the compound's solubility, boiling point, and melting point. The antimicrobial activity of similar compounds suggests potential biological relevance, with some showing good antibacterial and antifungal activities . The intermolecular interactions, such as hydrogen bonding, can also play a role in the compound's stability and crystalline structure .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
Synthesis of Novel Heterocyclic Compounds
Researchers have developed methods for synthesizing novel heterocyclic compounds, including pyrimidines and thiazolopyrimidines, derived from natural precursors like visnagenone and khellinone. These compounds have been evaluated for their anti-inflammatory and analgesic activities, showing potential as COX-1/COX-2 inhibitors with significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Antifungal Effects
Some derivatives have been identified for their antifungal properties, offering new avenues for the development of antifungal agents. These studies have led to the identification of compounds with significant activity against fungi such as Aspergillus terreus and Aspergillus niger, highlighting the potential for developing new antifungal therapies (Jafar et al., 2017).
Antimicrobial and Anti-inflammatory Agents
Research into thienopyrimidine derivatives has shown that these compounds can have considerable antimicrobial and anti-inflammatory activities. This suggests that the chemical frameworks of these compounds can be used to design new drugs targeting bacterial infections and inflammation (Tolba et al., 2018).
Antioxidant Properties
Some studies have focused on the antioxidant activities of synthesized compounds, providing insights into their potential for preventing oxidative stress-related diseases. The evaluation of antioxidant activities helps in understanding the therapeutic potential of these compounds in managing conditions caused by oxidative stress (Santosh et al., 2019).
Eigenschaften
IUPAC Name |
2-[7-(2-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N,N-dimethyl-3-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O5S/c1-11(27)15(20(29)24(2)3)32-18-14-17(25(4)21(30)26(5)19(14)28)22-16(23-18)12-9-7-8-10-13(12)31-6/h7-10,15H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMOGXUBWUOUTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)N(C)C)SC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-dimethyl-3-oxobutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2504218.png)

![N-((5-(2-methyl-2,3-dihydrobenzofuran-6-yl)isoxazol-3-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2504224.png)

![N-(3-chloro-4-methylphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2504226.png)
![Bicyclo[2.2.2]octan-2-amine hydrochloride](/img/structure/B2504227.png)

![7-(4-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2504232.png)

![3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2504234.png)
![2-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2504236.png)
![3-Methyl-5-[(E)-2-(5-methylfuran-2-yl)ethenyl]-1,2,4-oxadiazole](/img/structure/B2504237.png)
